

Maralixibat chloride clinical trial protocols

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Compound Focus: Maralixibat Chloride

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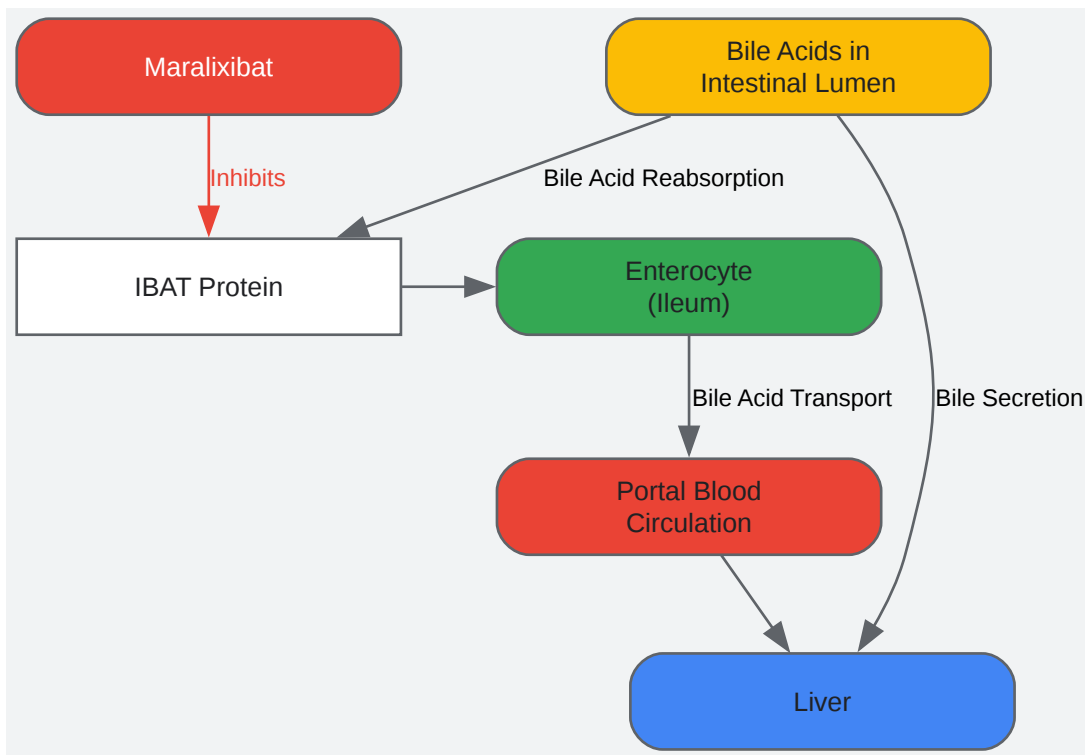
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Drug Profile and Mechanism of Action

Maralixibat chloride (Livmarli) is an orally administered, small-molecule inhibitor of the ileal bile acid transporter (IBAT/ASBT). It is minimally absorbed and acts locally in the distal ileum to disrupt the enterohepatic circulation of bile acids, promoting their fecal excretion and consequently reducing systemic bile acid levels [1] [2]. This mechanism targets the pathophysiology of cholestatic pruritus.

The diagram below illustrates the mechanism of action of Maralixibat.



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Summary of Key Clinical Trials

Maralixibat has been evaluated across a spectrum of rare cholestatic liver diseases. The table below summarizes the design and key outcomes of pivotal clinical trials.

Table 1: Overview of Pivotal Maralixibat Clinical Trials

Trial Name/Identifier	Phase	Design	Patient Population	Key Efficacy Endpoints	Primary Results
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| **ICONIC (NCT02160782)** [3] [1] | II | 18-week run-in, 4-week randomized withdrawal, long-term extension [1] | ALGS (n=31), children, intractable pruritus, sBA > 3x ULN [1] | • sBA change (primary) • Pruritus (ItchRO) | • Significant LS mean difference in sBA: -117 $\mu\text{mol/L}$ (responders) [1] • Pruritus improvements sustained to Week 204 [1] | | **MARCH-PFIC (NCT03905330)** [4] [5] | III | 26-week, multicenter, RCT, double-blind, placebo-controlled [5] | PFIC (n=93), children (various types: BSEP, FIC1, MDR3) [5] | • Pruritus (0-4 scale) • sBA levels | • Significant pruritus improvement vs. placebo (p=0.004,

BSEP cohort) [5] • Significant sBA reduction vs. placebo ($p=0.03$, BSEP cohort) [5] | | **Adolescent/Adult ALGS Analysis** [6] | Pooled Analysis | Analysis of 3 trials (ITCH, IMAGO, ICONIC) in pts ≥ 16 years [6] | ALGS ($n=14$), adolescents and young adults [6] | • Pruritus (ItchRO[Obs]) • sBA levels | • Significant pruritus reduction (CFB: -1.8 to -2.8) [6] • Significant sBA reduction (CFB: -29 to -112 $\mu\text{mol/L}$) [6] | | **CAMEO (NCT02061540)** [7] | II | 14-week, open-label, dose-escalation [7] | PSC ($n=27$), adults with pruritus [7] | • Safety & Tolerability • sBA & Pruritus | • Mean sBA decrease: -14.84 $\mu\text{mol/L}$ ($p=0.0043$) [7] • Pruritus improvement in severe baseline pts ($p=0.0078$) [7] |

Detailed Experimental Protocols

Patient Eligibility Criteria

Inclusion Criteria (Generalized from PFIC & ALGS trials) [4] [5]:

- **Genetically confirmed diagnosis** of PFIC (types 1, 2, 3) or ALGS (JAG1/NOTCH2 mutation).
- **Elevated serum bile acids:** sBA > 3 times the upper limit of normal (ULN) in screening.
- **Significant pruritus:** A mean daily ItchRO(Obs) score ≥ 2.0 for 2 consecutive weeks before randomization.
- **Age:** Pediatric patients (typically 1-18 years), though adult studies have been conducted.

Exclusion Criteria [5] [7]:

- **Hepatic decompensation:** History or current evidence of portal hypertension complications (e.g., variceal bleeding, ascites), or liver transplant.
- **Other liver diseases:** Concomitant biliary atresia, sclerosing cholangitis, or other non-PFIC/ALGS liver disorders.
- **Severe renal or cardiac impairment.**
- **Use of prohibited medications:** Such as bile acid binding resins (requires 4-hour washout and separation from maralixibat dosing [8]), rifampicin, or other investigational drugs.

Dosing and Administration Protocol

Formulation: Oral solution (5 mg/mL or 10 mg/mL) or tablets for patients ≥ 25 kg [8]. **Administration:** Once daily, 30 minutes before the first meal of the day [1].

Table 2: Recommended Dosing Regimen by Weight (Oral Solution)

Patient Body Weight	Initial Dose (Week 1)	Maintenance Dose (Week 2+)	Maximum Daily Dose
All patients	190 µg/kg once daily	380 µg/kg once daily [1]	28.5 mg (9.5 mL of 9.5 mg/mL solution) [8]
PFIC-specific high dose	~285 µg/kg twice daily	~570 µg/kg twice daily [5]	Not specified

Dose Adjustment: In case of persistent diarrhea, abdominal pain, or vomiting, consider dose reduction or temporary interruption [8]. For liver test abnormalities (e.g., ALT/AST elevations), consider dose modification or discontinuation [8].

Efficacy and Safety Assessment Methods

Primary Efficacy Endpoints:

- **Pruritus Assessment: ItchRO(Obs)** scale, a caregiver-reported instrument scoring itch from 0 (no itching) to 4 (extreme itching). A ≥ 1 -point reduction is considered clinically meaningful [6] [1].
- **Serum Bile Acids (sBA):** Fasting sBA levels measured centrally.

Secondary/Exploratory Endpoints:

- **Growth Parameters:** Height and weight Z-scores.
- **Liver Biochemistry:** Total and direct bilirubin, ALT, AST, GGT.
- **Quality of Life:** Utilizing disease-specific QoL questionnaires.
- **Xanthoma Severity:** Assessed via Clinical Xanthoma Scale [6].
- **Event-Free Survival (EFS):** A composite endpoint defined as time to first event of manifestations of portal hypertension, surgical biliary diversion, liver transplant, or death [3].

Safety Monitoring:

- **Laboratory Tests:** Liver function tests (ALT, AST, bilirubin), international normalized ratio (INR), and assessment of fat-soluble vitamin (FSV) levels at baseline and throughout the study [8].
- **Adverse Event (AE) Reporting:** All AEs and serious AEs (SAEs) are monitored and recorded, with special attention to gastrointestinal events and liver test abnormalities [8].

Safety and Tolerability Profile

The integrated safety profile is derived from 86 patients with ALGS treated with maralixibat [8].

Table 3: Common Adverse Reactions (≥5% Incidence) in ALGS Clinical Program [8]

Adverse Reaction	Any Grade, n (%)	Events per 100 Person-Years
Diarrhea	48 (55.8%)	41.6
Abdominal Pain	46 (53.5%)	38.6
Vomiting	35 (40.7%)	19.8
Nausea	7 (8.1%)	2.9
Fat-Soluble Vitamin (FSV) Deficiency	22 (25.6%)	11.1
Transaminases Increased	16 (18.6%)	6.9
Bone Fractures	8 (9.3%)	3.3

Warnings and Precautions [8]:

- **Hepatotoxicity:** Treatment is associated with a potential for drug-induced liver injury. Obtain baseline liver tests and monitor during treatment. Dose reduction or interruption is recommended for significant abnormalities.
- **Gastrointestinal Adverse Reactions:** Diarrhea and abdominal pain are common. Monitor for dehydration. Consider dose modification for persistent or severe symptoms.
- **Fat-Soluble Vitamin (FSV) Deficiency:** Patients often have FSV deficiency at baseline, which may be exacerbated by maralixibat. Monitor FSV levels and supplement as needed.
- **Risk in Pediatric Patients <5 Years:** The oral solution contains propylene glycol. Monitor for potential toxicity related to total daily intake.

Conclusion and Research Implications

Maralixibat represents a significant advancement in the pharmacological management of cholestatic pruritus in rare liver diseases like ALGS and PFIC. The clinical trial protocols demonstrate a consistent approach to establishing efficacy through robust, placebo-controlled designs and long-term extensions. The drug's well-characterized safety profile, though requiring monitoring for GI and hepatic effects, offers a viable non-surgical option that can improve quality of life and potentially alter the disease course by improving event-free survival [3].

Future research directions include confirming the long-term impact on transplant-free survival, exploring efficacy in other cholestatic conditions like biliary atresia, and further personalizing treatment based on genetic subtypes of PFIC.

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